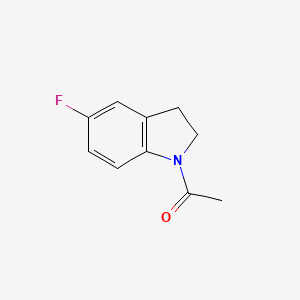

1-(5-Fluoroindolin-1-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10FNO |

|---|---|

Molecular Weight |

179.19 g/mol |

IUPAC Name |

1-(5-fluoro-2,3-dihydroindol-1-yl)ethanone |

InChI |

InChI=1S/C10H10FNO/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-3,6H,4-5H2,1H3 |

InChI Key |

DHAILVVDOCGESK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Approaches for 1 5 Fluoroindolin 1 Yl Ethanone and Its Derivatives

Retrosynthetic Analysis of the 1-(5-Fluoroindolin-1-yl)ethanone Scaffold

A retrosynthetic approach to this compound reveals that the most logical disconnection is at the amide bond. This bond is formed through the acylation of the secondary amine of the 5-fluoroindoline (B1304769) ring. This strategy simplifies the synthesis into two key stages: the formation of the 5-fluoroindoline core and its subsequent N-acetylation. The stability of the indoline (B122111) ring system makes it a practical target to construct first, followed by the introduction of the acetyl group, which is a common and generally high-yielding transformation. youtube.com

Synthesis of Key Precursors: 5-Fluoroindoline and Related Intermediates

The synthesis of the pivotal intermediate, 5-fluoroindoline, can be achieved through several distinct routes, each with its own set of advantages and challenges.

Catalytic Hydrogenation Routes for 5-Fluoroindoline Synthesis

A prevalent and efficient method for the synthesis of 5-fluoroindoline is the catalytic hydrogenation of 5-fluoroindole (B109304). This reaction involves the reduction of the indole's pyrrole (B145914) ring. Platinum-on-carbon (Pt/C) has been demonstrated as an effective catalyst for this transformation. nih.gov The reaction is typically carried out under a hydrogen atmosphere, and the presence of an acid, such as p-toluenesulfonic acid, in a solvent like water, can promote the reaction, leading to excellent yields of the desired indoline. nih.gov Studies have shown that 5-fluoroindole can be hydrogenated to 5-fluoroindoline in high yields (93%) using this method. nih.gov

It is important to note that the choice of catalyst and reaction conditions is crucial to avoid over-reduction of the benzene (B151609) ring or dehalogenation. For instance, while a highly active catalyst might be efficient, a less active one, such as platinum on alumina (B75360) (Pt/Al2O3), may offer better selectivity for certain substituted indoles. nih.gov

Alternative Methods for Indoline Ring Formation and Fluorination

Beyond the hydrogenation of pre-formed fluoroindoles, alternative strategies focus on constructing the fluorinated indoline ring from acyclic precursors. One notable approach is the Leimgruber-Batcho indole (B1671886) synthesis. diva-portal.org This method can be adapted to produce 5-fluoroindole from 5-fluoro-2-nitrotoluene. The process involves the formation of an enamine, followed by a reductive cyclization using catalysts like Raney Nickel or palladium on carbon (Pd/C) with hydrogen gas. diva-portal.org

Another strategy involves the cyclization of suitably substituted anilines. For example, the Bischler indole synthesis can utilize 4-fluoroaniline (B128567) and a haloacetaldehyde derivative to form the indole ring. diva-portal.org Similarly, the Sugasawa indole synthesis, a variation of the Friedel-Crafts acylation, can be employed. diva-portal.org

Fluorination can also be introduced at various stages of the synthesis. For instance, a deoxyfluorination reaction can be used to convert a hydroxyl group to a fluorine atom on a precursor molecule. diva-portal.org

Direct Acetylation of 5-Fluoroindoline to this compound

The final step in the most common synthetic route is the N-acetylation of 5-fluoroindoline. This reaction is a standard transformation in organic synthesis.

General Acylation Protocols and Mechanistic Considerations

The acetylation of the secondary amine of 5-fluoroindoline is typically achieved using an acetylating agent such as acetyl chloride or acetic anhydride. The reaction generally proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the indoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (e.g., HCl if acetyl chloride is used) and to facilitate the reaction.

Optimization of Reaction Conditions: Catalyst Selection and Solvent Effects

The efficiency of the acetylation reaction can be influenced by several factors. The choice of solvent is important; aprotic solvents like dichloromethane, chloroform, or tetrahydrofuran (B95107) are commonly used to avoid side reactions with the acetylating agent. The selection of the base is also critical. A non-nucleophilic base is preferred to prevent it from competing with the indoline in reacting with the acetylating agent. The reaction temperature is another parameter that can be adjusted to optimize the yield and reaction time. While many acetylations proceed readily at room temperature, gentle heating may sometimes be required to drive the reaction to completion.

Derivatization Strategies and Scaffold Modification of this compound

Functionalization at the Indoline Nitrogen (N1)

The acetyl group at the N1 position of this compound can be readily modified or replaced, offering a gateway to a variety of N-substituted indoline derivatives.

One common approach is the deacetylation of the nitrogen to yield 5-fluoroindoline, which can then be subjected to a range of N-alkylation or N-arylation reactions. This two-step process allows for the introduction of diverse functional groups at the N1 position. The choice of the N-substituent is crucial as it can significantly influence the biological activity and physicochemical properties of the resulting molecule. For instance, the introduction of long alkyl chains or bulky aromatic groups can modulate lipophilicity and steric interactions with biological targets.

Alternatively, the acetyl group can be directly transformed. For example, reduction of the amide carbonyl group would furnish the corresponding N-ethyl derivative.

Table 1: Examples of N1-Functionalization Reactions on the Indoline Scaffold

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| 1-Acetylindoline (B31821) | 1. HCl, H2O, heat2. R-X, Base | N-Substituted Indoline | Deacetylation followed by N-Alkylation/Arylation |

| 1-Acetylindoline | LiAlH4, THF | N-Ethylindoline | Carbonyl Reduction |

It is important to note that the reactivity of the indoline nitrogen is influenced by the electronic nature of the aromatic ring. The fluorine atom at the C5 position, being electron-withdrawing, can affect the nucleophilicity of the nitrogen, which should be considered when planning synthetic strategies.

Substituent Effects at Aromatic Ring Positions (e.g., C5-Fluorine)

The fluorine atom at the C5 position of the indoline ring plays a significant role in modulating the electronic properties of the molecule. As a moderately electron-withdrawing group, it can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions. This effect is crucial when considering further functionalization of the benzene portion of the indoline scaffold.

Studies on the substituent effects in indole and quinoline (B57606) systems have shown that electron-withdrawing groups can decrease the rate of certain reactions. For example, in the bromination of indoles, electron-withdrawing substituents have been shown to diminish the reaction rate. researchgate.net This suggests that electrophilic substitution on the aromatic ring of this compound would likely require more forcing conditions compared to the unsubstituted analogue.

The fluorine atom can also serve as a handle for further modifications through nucleophilic aromatic substitution (SNA_r_) reactions, although such reactions on an unactivated aromatic ring are generally challenging. The presence of fluorine is known to enhance metabolic stability and can improve the pharmacokinetic profile of drug candidates. nih.gov

Side-Chain Modifications on the Ethanone (B97240) Moiety

The ethanone side-chain of this compound offers another avenue for derivatization. The methyl group of the acetyl moiety is susceptible to a variety of chemical transformations.

One potential modification is the oxidation of the alkyl side-chain. Strong oxidizing agents can convert an alkyl group attached to an aromatic ring into a carboxylic acid. libretexts.orglibretexts.orgorgoreview.com This would transform the acetyl group into an oxoacetic acid moiety, providing a new functional group for further conjugation or modification.

Another possibility is the halogenation of the benzylic carbon. Reactions such as bromination using N-bromosuccinamide (NBS) can introduce a halogen atom at the carbon adjacent to the carbonyl group. youtube.com This halogenated intermediate can then be used in a variety of nucleophilic substitution reactions to introduce different functional groups.

The carbonyl group itself can also be a site for reaction. For example, it can undergo condensation reactions with various nucleophiles to form more complex structures.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceutical intermediates to minimize environmental impact. The synthesis of this compound and its derivatives can benefit from such approaches.

Flow chemistry has emerged as a powerful tool for the environmentally friendly synthesis of indoline derivatives. mdpi.comnih.gov This technique allows for precise control over reaction parameters, leading to higher yields, reduced reaction times, and improved safety, especially when handling hazardous reagents. For instance, the N-acetylation of indolines can be performed efficiently in a flow reactor. researchgate.net Continuous flow processes can also facilitate the use of heterogeneous catalysts, which can be easily separated and reused, further contributing to the greenness of the synthesis. mdpi.com

Microwave-assisted synthesis is another green chemistry technique that has been successfully applied to the synthesis of indole derivatives. nih.gov Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. The synthesis of this compound via N-acetylation of 5-fluoroindoline could potentially be optimized using microwave technology.

The use of greener solvents and catalysts is also a key aspect of green chemistry. Researchers are exploring the use of water or ionic liquids as reaction media to replace volatile and toxic organic solvents. nih.gov Furthermore, the development of efficient and reusable catalysts can significantly reduce waste generation.

Table 2: Green Chemistry Approaches in Indoline Synthesis

| Green Chemistry Approach | Advantages | Potential Application for this compound |

| Flow Chemistry | Improved safety, higher yields, shorter reaction times, better process control. nih.govrsc.orgnih.gov | N-acetylation of 5-fluoroindoline, subsequent derivatization reactions. |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, cleaner reactions. nih.gov | N-acetylation and derivatization of the scaffold. |

| Use of Green Solvents | Reduced environmental impact, improved safety. nih.gov | Synthesis and purification steps. |

| Heterogeneous Catalysis | Easy catalyst separation and reuse, reduced waste. mdpi.com | Hydrogenation or oxidation reactions. |

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Spectroscopic Characterization for Structural Elucidation of 1 5 Fluoroindolin 1 Yl Ethanone and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-(5-Fluoroindolin-1-yl)ethanone, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers a comprehensive structural picture.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms (protons) in a molecule. In the ¹H NMR spectrum of N-acetylindoline, the parent compound lacking the fluorine substituent, specific chemical shifts and splitting patterns are observed for the protons of the acetyl group and the indoline (B122111) ring. nih.gov The acetyl protons typically appear as a sharp singlet, while the protons on the indoline ring exhibit more complex splitting patterns due to their coupling with each other.

For this compound, the introduction of the fluorine atom at the 5-position of the indoline ring influences the chemical shifts of the aromatic protons. The fluorine atom, being electronegative, will deshield nearby protons, causing their signals to shift to a higher frequency (downfield). Furthermore, the coupling between the fluorine nucleus and the neighboring protons will introduce additional splitting in their signals, providing crucial information about the position of the fluorine substituent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the acetyl group is typically found at a characteristic downfield chemical shift. The chemical shifts of the carbon atoms in the indoline ring are also informative, with those directly bonded to the nitrogen atom appearing at a higher frequency.

The presence of the fluorine atom significantly impacts the ¹³C NMR spectrum. The carbon atom directly bonded to the fluorine (C-5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Additionally, two-bond (²JCF) and three-bond (³JCF) couplings to the adjacent carbon atoms will be observed, further confirming the position of the fluorine substituent. For instance, in a related compound, a three-bond carbon-fluorine coupling (³J(C,F)) of 9 Hz was observed for an aromatic carbon. rsc.org

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoroindoline Scaffolds

¹⁹F NMR is a highly sensitive technique that is exclusively used for the analysis of fluorine-containing compounds. wikipedia.orgaiinmr.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent nucleus for NMR studies. wikipedia.orgaiinmr.com The chemical shift of the fluorine atom in this compound provides direct evidence of its chemical environment. wikipedia.org The typical chemical shift range for organofluorine compounds is broad, allowing for clear distinction between different fluorine environments. wikipedia.org

In the case of this compound, the ¹⁹F NMR spectrum would be expected to show a single signal, as there is only one fluorine atom in the molecule. The splitting pattern of this signal, due to coupling with neighboring protons, can provide further structural confirmation. For example, in a similar fluorinated aromatic compound, the fluorine signal appeared at –110.4 ppm. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule. sdsu.eduwikipedia.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, COSY would reveal the coupling network between the protons on the indoline ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. wikipedia.orgnih.gov By combining the information from the ¹H and ¹³C NMR spectra, HSQC provides unambiguous assignment of the signals for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. wikipedia.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For this compound, HMBC can be used to connect the acetyl group to the nitrogen atom of the indoline ring and to confirm the long-range couplings between protons and carbons throughout the molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy a useful tool for identifying the presence of specific functional groups.

For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the acetyl moiety, typically in the range of 1650-1700 cm⁻¹. Other characteristic absorptions would include those for C-H stretching of the aromatic and aliphatic portions of the molecule, C-N stretching of the amine, and C-F stretching. For comparison, N-acetylindole exhibits a characteristic IR spectrum that can be used as a reference. nist.gov The IR spectra of related acetylindole derivatives also show characteristic stretches for the aromatic C-H, the α,β-unsaturated C=O, and the aromatic C-C bonds. thepharmajournal.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also reveal structural information through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the molecular formula of the compound. For example, the HRMS data for a similar fluorinated compound showed a calculated mass of 238.0647 for the sodium adduct [M+Na]⁺, with a found value of 238.0644, confirming its elemental composition. rsc.org

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The molecule may fragment in predictable ways upon ionization, and the masses of the resulting fragment ions can be used to deduce the structure of the original molecule. For instance, the loss of the acetyl group would be a likely fragmentation pathway for this compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional structure of a molecule in the solid state. By diffracting a beam of X-rays off a single crystal, the electron density distribution can be mapped, revealing the exact positions of atoms and the bonds between them. This method is indispensable for determining the conformation, bond lengths, bond angles, and intermolecular interactions of crystalline solids.

For instance, the crystal structure of 1-acetylindoline (B31821) reveals a nearly planar acetylindoline moiety. researchgate.net Similarly, in the derivative (RS)-1-[5-(2-Chloropropyl)indolin-1-yl]ethanone, the acetylindoline part of the molecule is also largely planar. nih.gov This planarity is a common feature of the 1-acetylindoline fragment. researchgate.net In the case of (RS)-1-[5-(2-Chloropropyl)indolin-1-yl]ethanone, the chloropropyl group extends out of this plane. nih.gov The crystal structure of this analogue is stabilized by non-classical C-H···O hydrogen bonds, which form layers within the crystal lattice. nih.gov

The study of various substituted 1-acetylindoline derivatives, such as those with nitro and bromo groups, further demonstrates how different substituents can influence the molecular packing and electronic structure without significantly altering the core geometry of the 1-acetylindoline fragment. researchgate.netresearchgate.net The crystal system and space group are fundamental parameters determined in an X-ray diffraction experiment, providing information about the symmetry of the crystal lattice. For example, the analogue (RS)-1-[5-(2-Chloropropyl)indolin-1-yl]ethanone crystallizes in a triclinic system with a P-1 space group. nih.gov

Below is a table summarizing the crystallographic data for an analogue of this compound.

Table 1: X-ray Crystallographic Data for (RS)-1-[5-(2-Chloropropyl)indolin-1-yl]ethanone nih.gov

| Parameter | Value |

| Molecular Formula | C₁₃H₁₆ClNO |

| Molecular Weight | 237.72 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9041 (5) |

| b (Å) | 8.4887 (6) |

| c (Å) | 10.6463 (7) |

| α (°) | 76.423 (1) |

| β (°) | 86.955 (1) |

| γ (°) | 89.969 (1) |

| Volume (ų) | 605.61 (7) |

| Z | 2 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a compound. This method is crucial for verifying the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages of elements like carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.

For this compound, the molecular formula is C₁₀H₁₀FNO. bldpharm.com Based on this formula, the theoretical elemental composition can be calculated. While specific experimental elemental analysis data for this compound is not available in the reviewed literature, the theoretical values serve as a benchmark for any future experimental verification.

Table 2: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 67.03 |

| Hydrogen | H | 1.008 | 10 | 10.08 | 5.62 |

| Fluorine | F | 18.998 | 1 | 18.998 | 10.60 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.82 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.93 |

| Total | 179.19 | 100.00 |

The verification of the elemental composition through techniques like combustion analysis is a standard procedure in chemical synthesis and characterization, ensuring the integrity of the compound under investigation. mdpi.com

Computational and Theoretical Investigations of 1 5 Fluoroindolin 1 Yl Ethanone

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net For 1-(5-Fluoroindolin-1-yl)ethanone, DFT calculations offer a foundational understanding of its intrinsic molecular properties.

Geometry Optimization and Conformational Analysis

A potential energy surface scan can be performed by systematically rotating the dihedral angle of the acetyl group to identify all stable and transition state geometries. The optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles, for the most stable conformer can be predicted with a high degree of accuracy using DFT methods like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). acs.org

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-F | 1.35 Å |

| Bond Length | N-C(acetyl) | 1.38 Å |

| Bond Length | C=O | 1.23 Å |

| Bond Angle | C-N-C(acetyl) | 118.5° |

| Dihedral Angle | C(ring)-N-C(acetyl)-C(methyl) | 178.0° (trans) |

Note: This data is illustrative and represents typical values expected from DFT calculations.

Electronic Structure and Molecular Orbital Studies

The electronic properties of a molecule are fundamental to its reactivity and interactions. The fluorine atom, being highly electronegative, significantly influences the electronic landscape of the indoline (B122111) ring. numberanalytics.comnih.gov It acts as a strong electron-withdrawing group through the sigma framework (inductive effect), which can lower the energy of molecular orbitals. numberanalytics.comnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. numberanalytics.com For this compound, the HOMO is likely to be distributed over the electron-rich aromatic portion of the indoline ring, while the LUMO may be centered on the acetyl group and the aromatic ring. Fluorine substitution is predicted to lower the HOMO energy, making the molecule less susceptible to electrophilic attack. numberanalytics.comdigitellinc.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.10 |

| HOMO-LUMO Gap | 5.15 |

Note: This data is illustrative and represents typical values expected from DFT calculations.

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govresearchgate.netresearchgate.net By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F), one can predict the NMR spectrum of the molecule. acs.orgnih.gov These predictions are invaluable for confirming the structure of newly synthesized compounds by comparing theoretical spectra with experimental data. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.govresearchgate.net

Similarly, the calculation of harmonic vibrational frequencies can predict the IR spectrum. The position and intensity of peaks corresponding to specific bond vibrations (e.g., C=O stretch, C-F stretch, N-C stretch) can be identified. These theoretical spectra can aid in the interpretation of experimental IR data. researchgate.net

Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

While this compound lacks classical hydrogen bond donors, weak intramolecular interactions can still influence its conformation and stability. These can include C-H···O interactions between the acetyl methyl group or aromatic hydrogens and the carbonyl oxygen. rsc.org The presence of the fluorine atom also introduces the possibility of halogen bonding, although this is more significant in intermolecular contexts. Analysis of the molecular electrostatic potential (MEP) surface can reveal regions of positive and negative charge, highlighting potential sites for such interactions. nih.govacs.org Studies on related N-acetylated compounds have shown that even weak intramolecular hydrogen bonds can significantly stabilize certain conformations. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.govyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of the conformational landscape and dynamics in a simulated environment, such as in aqueous solution. nih.govmdpi.com

For this compound, an MD simulation would reveal how the molecule flexes, bends, and rotates at a given temperature. It can provide information on the flexibility of the indoline ring, the rotational freedom of the acetyl group, and the stability of different conformers in a solvent. nih.gov This is particularly important for understanding how the molecule might adapt its shape upon interacting with a biological target. mdpi.com By tracking the atomic coordinates over time, one can analyze trajectories to identify preferred conformations and the transitions between them, providing a more complete picture than static DFT calculations alone. acs.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.comnih.gov This method is central to structure-based drug design. Given that many indole (B1671886) derivatives exhibit biological activity, often by inhibiting enzymes like kinases, it is plausible to investigate this compound as a potential ligand for such targets. mdpi.comnih.govresearchgate.net

In a typical docking study, the 3D structure of a target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally placed into the protein's active site in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, typically expressed as a binding energy in kcal/mol. nih.gov Lower binding energies suggest more favorable interactions.

The indole scaffold is a common feature in many kinase inhibitors. researchgate.netnih.gov Docking studies could reveal key interactions, such as hydrogen bonds between the carbonyl oxygen of the acetyl group and amino acid residues in the active site, or hydrophobic and π-stacking interactions involving the indoline ring. nih.govmdpi.com The fluorine atom could also participate in specific interactions, potentially enhancing binding affinity or selectivity.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Ligand Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -8.5 | LYS-78, ASP-184 | Hydrogen Bond with Carbonyl Oxygen |

| 2 | -8.2 | LEU-130, VAL-65 | Hydrophobic Interaction |

| 3 | -7.9 | PHE-182 | π-π Stacking with Indoline Ring |

Note: This data is illustrative and represents typical results from a molecular docking simulation.

These computational studies collectively provide a multi-faceted understanding of this compound, from its fundamental electronic and structural properties to its dynamic behavior and potential interactions with biological macromolecules. Such theoretical investigations are an indispensable component of modern chemical and pharmaceutical research.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. For this compound, molecular docking studies can be employed to identify potential biological targets and to understand the key interactions that govern its binding affinity.

In a typical molecular docking workflow, the three-dimensional structure of this compound is docked into the binding site of a selected protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a defined scoring function. These scoring functions estimate the binding free energy, with lower scores generally indicating a more favorable interaction.

For instance, in studies of similar heterocyclic compounds, such as indole-based derivatives, molecular docking has been successfully used to elucidate binding modes with various enzymes, including kinases and oxidoreductases. nih.gov The interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. For this compound, the fluorine atom can participate in hydrogen bonding or halogen bonding, the acetyl group can act as a hydrogen bond acceptor, and the aromatic ring can engage in hydrophobic and π-stacking interactions.

A hypothetical docking study of this compound against a kinase target might reveal interactions with key amino acid residues in the ATP-binding site. The predicted binding affinity, often expressed as a docking score or an estimated inhibition constant (Ki), provides a quantitative measure of the ligand's potential potency.

Table 1: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Estimated Inhibition Constant (Ki) (µM) | 0.5 |

| Key Interacting Residues | |

| Hydrogen Bond Acceptor | GLU91, LEU83 |

| Hydrophobic Interactions | VAL35, ALA48, LEU135 |

| π-π Stacking | PHE80 |

This table is for illustrative purposes and represents the type of data generated from molecular docking studies.

Energetic Analysis of Protein-Ligand Complexes

A more rigorous assessment of binding affinity can be obtained through molecular dynamics (MD) simulations coupled with free energy calculations. MD simulations provide a dynamic view of the protein-ligand complex, allowing for the exploration of conformational changes and the role of solvent in the binding process.

Following a molecular docking study, the most promising protein-ligand complex can be subjected to MD simulations. These simulations solve Newton's equations of motion for the atoms in the system over time, generating a trajectory of the complex's dynamic behavior. From this trajectory, the binding free energy can be calculated using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

These methods calculate the binding free energy by summing the changes in molecular mechanical energy, solvation free energy, and conformational entropy upon ligand binding. The solvation free energy is typically calculated using either the Poisson-Boltzmann or the Generalized Born model for the polar component, and a surface area-dependent term for the nonpolar component.

Table 2: Representative Energetic Analysis of a this compound-Kinase Complex from MM/PBSA Calculations

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.8 |

| Polar Solvation Energy | 35.5 |

| Nonpolar Solvation Energy | -5.1 |

| Binding Free Energy (ΔG) | -35.6 |

This table is for illustrative purposes and represents the type of data generated from MM/PBSA analysis.

The results of such an analysis can provide a more accurate prediction of the binding affinity and can also highlight the key energetic contributions to the binding, guiding further optimization of the ligand.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR studies are essential for understanding how the chemical structure of a compound relates to its biological activity. These studies are crucial for the rational design of more potent and selective analogs.

Computational Approaches to SAR Elucidation

Computational methods can significantly aid in the elucidation of SAR by building models that correlate molecular descriptors with biological activity. For a series of this compound derivatives, various 2D and 3D descriptors can be calculated, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and steric properties (e.g., molecular volume, surface area).

By synthesizing and testing a series of analogs with modifications at different positions of the indoline ring and the acetyl group, a dataset can be generated for QSAR modeling. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms can then be used to build a QSAR model. A robust QSAR model can predict the activity of new, unsynthesized compounds and can also provide insights into the structural features that are important for activity. researchgate.net

For example, a QSAR study might reveal that increasing the hydrophobicity of a particular substituent or introducing a hydrogen bond donor at a specific position enhances the biological activity.

Design of Virtual Libraries for Scaffold Optimization

Once a validated QSAR model is established, it can be used to screen a virtual library of compounds based on the this compound scaffold. Virtual libraries can be generated by systematically modifying the scaffold with a wide range of chemical substituents. This in silico screening allows for the rapid evaluation of a large number of potential drug candidates without the need for their physical synthesis and testing, thereby saving time and resources.

The design of a virtual library typically involves defining a core scaffold (in this case, this compound) and a set of diverse building blocks (substituents) to be attached at specified points of variation. The properties of the resulting virtual compounds, including their predicted activity from the QSAR model and other drug-like properties (e.g., ADMET - absorption, distribution, metabolism, excretion, and toxicity), can then be calculated. Compounds with the most promising profiles can be prioritized for synthesis and further experimental evaluation.

Mechanistic Insights and Reaction Pathway Modeling via Computational Methods

Computational chemistry can also provide valuable insights into the chemical reactivity and potential metabolic pathways of this compound. Density Functional Theory (DFT) is a powerful quantum mechanical method that can be used to study the electronic structure and reactivity of molecules.

By calculating the energies of reactants, transition states, and products, DFT can be used to model reaction mechanisms, such as potential metabolic transformations of the acetyl group or reactions involving the fluoro-substituted aromatic ring. For example, the sites most susceptible to nucleophilic or electrophilic attack can be identified by analyzing the molecule's electrostatic potential surface.

Furthermore, computational methods can be used to predict the bond dissociation energies, providing an indication of the metabolic stability of different parts of the molecule. This information is invaluable for designing compounds with improved pharmacokinetic properties.

Applications in Chemical Biology and Medicinal Chemistry Research

Utilization of 1-(5-Fluoroindolin-1-yl)ethanone as a Scaffold for Biologically Active Molecule Discovery

The indoline (B122111) core, a prominent feature of this compound, is recognized as a "privileged structure" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets, leading to a vast number of biologically active natural and synthetic products. The indole (B1671886) scaffold, a close relative of indoline, is found in numerous drugs with diverse therapeutic applications, including anti-inflammatory agents, phosphodiesterase inhibitors, and serotonin (B10506) receptor agonists and antagonists.

The synthetic accessibility of the this compound scaffold allows for the generation of diverse chemical libraries. The acetyl group at the 1-position can be readily modified or used as a handle for further chemical transformations. Similarly, the aromatic ring of the indoline system can be further functionalized, and the fluorine atom at the 5-position can influence the compound's electronic properties and metabolic stability, potentially enhancing its pharmacokinetic and pharmacodynamic profiles. While direct, extensive libraries based solely on this compound are not widely reported in the current literature, the principles of scaffold-based drug design strongly support its potential for generating novel bioactive compounds. The exploration of derivatives of similar scaffolds, such as 5-fluoro-2-oxindole, has led to the identification of potent enzyme inhibitors, underscoring the value of the fluorinated indole/indoline core in medicinal chemistry. mdpi.com

Investigation of Molecular Targets and Mechanistic Pathways (In Vitro and In Silico Studies)

The this compound scaffold and its derivatives have been investigated for their potential to modulate the activity of various enzymes implicated in a range of diseases. These studies, employing both laboratory-based (in vitro) and computational (in silico) methods, have provided valuable insights into their mechanisms of action and have identified promising avenues for therapeutic development.

The ability of small molecules to inhibit or activate specific enzymes is a cornerstone of modern drug discovery. The following subsections detail the research into the inhibitory effects of compounds related to this compound on several key enzymatic targets.

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an established therapeutic strategy for managing type 2 diabetes. While there is no direct research reporting the α-glucosidase inhibitory activity of this compound, studies on structurally related compounds, specifically 5-fluoro-2-oxindole derivatives, have shown promising results. mdpi.com

In one study, a series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated for their α-glucosidase inhibitory potential. Several of these compounds exhibited significantly greater inhibitory activity than the standard drug, acarbose. For instance, compounds with specific substitutions on a benzylidene moiety attached to the oxindole (B195798) core displayed IC₅₀ values in the micromolar range, indicating potent inhibition. mdpi.com Molecular docking studies suggested that these compounds could bind effectively to the active site of the α-glucosidase enzyme. mdpi.com

These findings suggest that the 5-fluoroindoline (B1304769) core, as present in this compound, could serve as a promising scaffold for the design of novel and potent α-glucosidase inhibitors. Further investigation into derivatives of this compound is warranted to explore this potential.

Table 1: α-Glucosidase Inhibitory Activity of Selected 5-Fluoro-2-oxindole Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| Acarbose (Reference) | 569.43 ± 43.72 |

| Derivative 3d | 49.89 ± 1.16 |

| Derivative 3f | 35.83 ± 0.98 |

| Derivative 3i | 56.87 ± 0.42 |

Data sourced from a study on 5-fluoro-2-oxindole derivatives, which are structurally similar to this compound. mdpi.com

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune regulation by catalyzing the first and rate-limiting step in tryptophan catabolism. nih.govnih.gov Overexpression of IDO1 in the tumor microenvironment can lead to immune suppression, allowing cancer cells to evade the host's immune system. figshare.com Consequently, the development of IDO1 inhibitors is a highly pursued strategy in cancer immunotherapy. figshare.com

The indoline scaffold has been identified as a promising framework for the development of IDO1 inhibitors. A novel series of IDO1 inhibitors featuring an indoline or a 3-azaindoline scaffold have demonstrated good activity in both cellular and whole blood assays. researchgate.net While direct studies on this compound as an IDO1 inhibitor are not available, the established activity of related indoline derivatives suggests that this compound could serve as a valuable starting point for the design of new IDO1 inhibitors. For example, a 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione has been identified as a potent and selective IDO1 inhibitor with a novel binding mode that does not involve direct interaction with the heme iron. figshare.com This highlights the potential of the 5-fluoroindole (B109304)/indoline moiety in this therapeutic area.

Carboxylesterase Notum is a negative regulator of the Wnt signaling pathway, which is crucial for embryonic development and tissue homeostasis in adults. Notum deactivates Wnt proteins by removing an essential palmitoleate (B1233929) group. Inhibition of Notum is therefore being explored as a therapeutic strategy for diseases associated with reduced Wnt signaling, such as osteoporosis and certain cancers.

In a study focused on developing non-covalent inhibitors of Notum, this compound was synthesized and evaluated for its inhibitory activity. This research effort aimed to design alternatives to covalent inhibitors, which can sometimes have off-target effects. The study provides a clear example of the direct use of this compound in medicinal chemistry research, although specific inhibitory data for this particular compound was not highlighted in the provided search results. The broader study, however, successfully identified potent non-covalent Notum inhibitors, validating the general structural class.

Dihydrofolate reductase (DHFR) is an essential enzyme involved in the synthesis of DNA, RNA, and certain amino acids. mdpi.com It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key precursor for nucleotide biosynthesis. nih.gov As such, DHFR has been a long-standing and important target for the development of antimicrobial and anticancer drugs. nih.govresearchgate.net

While there is no direct evidence of this compound or its close derivatives being investigated as DHFR inhibitors, the general principles of drug design suggest that its scaffold could be adapted for this purpose. The development of novel DHFR inhibitors often involves the exploration of diverse heterocyclic scaffolds. For instance, various trimethoprim (B1683648) analogs have been synthesized and shown to be effective multi-targeted compounds, acting as both DHFR inhibitors and DNA-binding agents. mdpi.com Given the synthetic tractability of the this compound core, it could potentially be elaborated with pharmacophoric features known to be important for DHFR inhibition, such as diaminopyrimidine or related motifs. Further research would be necessary to explore this possibility.

ARTICLE UNAVAILABLE: No Research Data Found for this compound in Specified Applications

We regret to inform you that it is not possible to generate the requested article on the chemical compound “this compound.” A thorough and exhaustive search of scientific databases and publicly available research has yielded no specific information regarding its application in the following mandated areas:

Receptor Modulation and Agonist Activity Research: Specifically, no studies were found investigating its activity as a Formyl Peptide Receptor 2 (FPR2) agonist.

Antimicrobial Research Applications: There is no available data on its efficacy in either antibacterial or antifungal investigations.

Anticancer Research Applications: No research has been published detailing its use as a VEGFR-2 inhibitor.

The creation of a scientifically accurate and informative article requires a foundation of existing research findings. In the case of "this compound," there appears to be a complete absence of published studies within the specified fields of medicinal chemistry and chemical biology.

Therefore, to uphold the principles of scientific accuracy and to avoid the generation of speculative or unverified information, we are unable to fulfill this request.

Anticancer Research Applications

CD73 Inhibition Research

Research into the inhibition of CD73, an ecto-5'-nucleotidase that plays a significant role in cancer and other diseases, has explored various chemical scaffolds. While direct and extensive research specifically on This compound as a CD73 inhibitor is not widely published, a patent for substituted salicylamide (B354443) derivatives as CD73 inhibitors describes the use of a closely related isomer, 1-(4-fluoroindolin-1-yl)ethanone , as a starting material in the synthesis of these inhibitors. google.com This suggests that the fluoroindolin-1-yl ethanone (B97240) core structure is considered a viable fragment for the development of molecules targeting CD73. The patent outlines the synthesis of compounds that are inhibitors of CD73 activity and are intended for the treatment of cancer, pre-cancerous syndromes, and other diseases associated with CD73, such as AIDS, autoimmune diseases, and infections. google.com However, specific inhibitory activity data for derivatives synthesized from the 5-fluoro isomer are not provided in the publicly available documentation.

Investigations in Other Therapeutic Areas

Currently, there is a lack of specific published research investigating the anti-inflammatory mechanisms of This compound .

There is no specific information available in the reviewed scientific literature regarding the evaluation of This compound for anticonvulsant properties.

Investigations into the potential therapeutic effects of This compound in neurodegenerative disease models have not been reported in the available scientific literature.

Chemical Probe Development Based on the Fluoroindolin-1-yl Ethanone Motif

The development of chemical probes is a crucial aspect of chemical biology for the interrogation of biological systems. While the fluoroindolin-1-yl ethanone motif presents a potential scaffold for such probes, there is no specific literature available detailing the design or application of probes based on This compound .

Fragment-Based Drug Discovery (FBDD) and Lead Optimization Strategies

Fragment-based drug discovery (FBDD) is a well-established method for identifying lead compounds by screening small chemical fragments. The molecular structure of This compound makes it a candidate for inclusion in fragment libraries. However, there are no specific published studies that detail the use of This compound as a fragment in FBDD campaigns or outline lead optimization strategies stemming from this specific fragment.

Lead Series Development and Structure-Guided Design

Given the lack of evidence for its identification as a validated hit, there are no subsequent reports of this compound serving as the foundation for a lead optimization series. The process of modifying a hit compound to improve its potency, selectivity, and pharmacokinetic properties has not been described for this specific molecule in available scientific literature. Furthermore, there are no published crystal structures of this compound in complex with any protein target, which would be a prerequisite for structure-guided design efforts.

While its precursor, 5-fluoroindoline, has been utilized as a building block in the synthesis of inhibitors for targets such as the enzyme carboxylesterase Notum, this does not provide direct information on the role of the N-acetylated form, this compound, in lead development. It is plausible that this compound could be used as a chemical intermediate in the synthesis of more complex molecules, but specific examples of such applications leading to a defined lead series are not available.

Future Perspectives and Emerging Research Directions

Development of Advanced Synthetic Methodologies

The future synthesis of 1-(5-Fluoroindolin-1-yl)ethanone and its derivatives is set to be revolutionized by advanced methodologies that prioritize efficiency, selectivity, and sustainability. Traditional multi-step syntheses are progressively being supplanted by more sophisticated techniques.

Emerging strategies include transition-metal-catalyzed reactions, such as those employing palladium and cobalt, which facilitate the construction of the indoline (B122111) core through efficient C-N and C-C bond formations. nih.govrsc.orgpharmaffiliates.com A particularly promising avenue is the direct C-H functionalization of the indole (B1671886) or indoline skeleton. This atom-economical approach allows for the late-stage introduction of fluorine and other functional groups onto the aromatic ring (positions C4 to C7) with high regioselectivity, bypassing the need for pre-functionalized starting materials. nih.govnih.govcymitquimica.com The use of directing groups, which can be temporarily installed on the indole nitrogen, has proven effective in guiding catalysts to specific, less reactive C-H bonds. cymitquimica.com

Furthermore, the development of enantioselective synthesis will be crucial for producing specific chiral versions of fluoroindoline derivatives. bldpharm.com Catalytic asymmetric methods, utilizing chiral ligands or organocatalysts, are being explored to create indolines with defined stereochemistry, which is often critical for specific biological interactions. bldpharm.comnih.govklivon.com Concurrently, the adoption of flow chemistry is anticipated to streamline the production of these compounds. Flow reactors offer superior control over reaction parameters, enhance safety for handling reactive intermediates, and allow for scalable, continuous manufacturing, which is a significant advantage over traditional batch processing.

Table 1: Comparison of Synthetic Methodologies for Indoline Scaffolds

| Methodology | Advantages | Key Research Areas |

| Transition-Metal Catalysis | High efficiency, broad substrate scope | Palladium, Cobalt, and Copper-catalyzed cyclizations nih.govrsc.orgpharmaffiliates.com |

| C-H Functionalization | High atom economy, late-stage modification | Site-selective functionalization of C4-C7 positions nih.govnih.gov |

| Enantioselective Synthesis | Access to specific stereoisomers | Chiral catalysts, organocatalysis for asymmetric induction bldpharm.comnih.gov |

| Flow Chemistry | Scalability, safety, process control | Intensification of synthesis, rapid optimization |

Exploration of Novel Biological Targets and Therapeutic Modalities

The fluoroindoline scaffold, the core of This compound , is a cornerstone in modern drug discovery. Its derivatives have shown a remarkable breadth of biological activity, suggesting that This compound is a valuable starting point for developing new therapeutic agents.

A major area of future research will be the design of novel kinase inhibitors. The closely related 5-fluoroindolin-2-one scaffold is a key component of several multi-kinase inhibitors, including Sunitinib, which targets receptors like VEGFR-2. Research is expanding to design derivatives that selectively inhibit other kinases crucial in cancer progression, such as Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2). The fluorine atom is known to enhance metabolic stability and binding affinity, making fluorinated scaffolds highly desirable for this purpose. rsc.org

Beyond oncology, the fluoroindoline core is being explored for neurological disorders. For instance, 5-fluoroindole-2-carboxylic acid has been identified as an antagonist of the glycine (B1666218) site on the NMDA receptor, suggesting a potential role in developing novel antiepileptic drugs. The scaffold is also present in compounds with anti-inflammatory, antiviral (against HCV), and antimicrobial activities. nih.govbldpharm.com Future work will likely involve creating libraries of derivatives of This compound to screen against a wide array of biological targets, including G-protein coupled receptors (GPCRs) and various enzymes, to uncover new therapeutic applications. klivon.com

Table 2: Biological Targets of Fluoroindole/Fluoroindolinone Derivatives

| Target Class | Specific Target Example | Therapeutic Potential |

| Protein Kinases | VEGFR-2, FLT3, CDK2 | Anticancer nih.gov |

| Ion Channels/Receptors | NMDA Receptor (Glycine Site) | Antiepileptic |

| Enzymes | Human Neutrophil Elastase, α-Glucosidase bldpharm.com | Anti-inflammatory, Antidiabetic bldpharm.com |

| Viral Proteins | HCV NS4B bldpharm.com | Antiviral bldpharm.com |

Integration of Artificial Intelligence and Machine Learning in Fluoroindoline Scaffold Design

The design and optimization of new drug candidates based on the fluoroindoline scaffold will be significantly accelerated by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing drug discovery by rapidly analyzing vast datasets to predict molecular properties and guide synthetic efforts. nih.govrsc.org

Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), are being employed for de novo drug design. nih.gov These models can generate novel molecular structures based on the This compound scaffold, optimized for specific properties like high binding affinity to a target protein and favorable drug-like characteristics. ML algorithms can build quantitative structure-activity relationship (QSAR) models to predict the bioactivity of newly designed fluoroindoline derivatives before they are synthesized, saving considerable time and resources. rsc.orgklivon.com

A key application of AI is in lead optimization. rsc.orgpharmaffiliates.com Starting with a hit compound, AI platforms can suggest structural modifications to improve efficacy, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. For the fluoroindoline scaffold, this could involve predicting the optimal position for additional functional groups to enhance target engagement or reduce off-target effects. Furthermore, AI can create scaffold-focused chemical libraries, enabling a more targeted exploration of the chemical space around the fluoroindoline core.

Expansion into Materials Science and Supramolecular Chemistry Applications

While the primary focus has been on medicinal chemistry, the unique electronic and photophysical properties of the fluoroindoline scaffold position it as a valuable building block for advanced materials.

The indole ring system is known to form the basis of functional polymers with high thermal stability and strong fluorescence. bldpharm.com Research has shown that indole-based polymers can be synthesized through reactions with difluoro monomers, highlighting a direct application for fluorinated building blocks like This compound . nih.gov These polymers exhibit promising characteristics for use in organic electronics, such as organic light-emitting diodes (OLEDs). The incorporation of fluorine is particularly advantageous as it can lower the HOMO and LUMO energy levels of the material, which facilitates electron injection and enhances stability. Moreover, non-covalent C-H···F interactions can promote ordered solid-state packing, which is crucial for improving charge carrier mobility in organic semiconductors.

Another emerging direction is the development of fluorescent probes and sensors. The indole core is inherently fluorescent, and its properties can be tuned by substitution. klivon.com Derivatives can be designed to respond to changes in their environment, such as pH, making them useful as chemical sensors. klivon.com The fluoroindoline scaffold could be incorporated into probes for bioimaging, where the fluorine atom can be used as a reporter for ¹⁹F NMR spectroscopy or to fine-tune the photophysical properties of the probe. pharmaffiliates.com

Role of Fluoroindolinone Derivatives in Interdisciplinary Research

The versatility of the fluoroindolinone scaffold, a close relative of This compound , ensures its role as a vital tool in a variety of interdisciplinary research fields. Its utility extends beyond a single application, bridging medicinal chemistry, chemical biology, and potentially agrochemistry.

In chemical biology, fluoroindolinone derivatives are used to create molecular probes to study biological processes. nih.govrsc.org These probes can be designed to bind to specific enzymes or receptors, allowing researchers to visualize and understand their function within living cells. The fluorine atom can serve as a unique label for ¹⁹F NMR studies or be used to modulate the probe's interaction with its biological target.

The structural core of 5-fluoroindolin-2-one is famously a key intermediate in the synthesis of the anticancer drug Sunitinib, demonstrating its foundational importance in pharmaceutical development. pharmaffiliates.com This connection underscores the value of the broader class of fluoroindoline and fluoroindolinone building blocks in creating complex, biologically active molecules. bldpharm.com

Looking further afield, heterocyclic scaffolds are also crucial in the discovery of new agrochemicals. nih.gov While less explored for fluoroindolines, the inherent biological activity of the scaffold suggests that derivatives could be screened for pesticidal or herbicidal properties, opening a new research avenue. The ability of the fluorine atom to increase lipophilicity and metabolic stability could be highly advantageous in this context. bldpharm.com This broad potential ensures that derivatives of This compound will continue to be a subject of interest across diverse scientific and industrial landscapes.

Q & A

Basic: What are the common synthetic routes for 1-(5-Fluoroindolin-1-yl)ethanone?

Answer:

The compound is typically synthesized via Friedel-Crafts acylation , where a 5-fluoroindoline derivative reacts with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

- Reaction setup : Anhydrous conditions to prevent catalyst deactivation.

- Catalyst selection : AlCl₃ is preferred for high electrophilic reactivity.

- Solvent optimization : Dichloromethane or nitrobenzene for polarity control .

Alternative routes may involve direct fluorination of pre-formed indolin-1-yl ethanone derivatives using fluorinating agents like Selectfluor® under controlled pH .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Answer:

Optimization strategies include:

- Design of Experiments (DoE) : Vary catalyst loading (0.5–2.0 equiv.), temperature (0–40°C), and solvent polarity.

- Continuous flow reactors : Enhance mixing and heat transfer for large-scale synthesis .

- Byproduct analysis : Use HPLC or GC-MS to identify side products (e.g., over-acylated derivatives) and adjust stoichiometry.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol .

Basic: What spectroscopic methods confirm the structure of this compound?

Answer:

Key techniques and characteristic

Advanced: How to resolve discrepancies in reported physicochemical properties (e.g., boiling points)?

Answer:

Discrepancies often arise from:

- Purity : Impurities lower observed boiling points. Validate via HPLC (>98% purity).

- Measurement techniques : Compare dynamic vs. static methods (e.g., NIST’s gas chromatography vs. distillation ).

- Computational validation : Use software like Gaussian to predict properties (e.g., COSMO-RS for boiling points) and cross-validate experimental data .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE : Gloves (nitrile), safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (no GHS hazards reported, but precaution advised) .

- Storage : In airtight containers under nitrogen, away from light and moisture .

Advanced: How do intermolecular interactions in binary mixtures affect its physicochemical behavior?

Answer:

- Ultrasonic studies : Deviations in isentropic compressibility (∆κₛ) indicate strong solute-solvent interactions. For example, mixtures with N-methyl-acetamide show ∆κₛ values up to -12 × 10⁻¹⁰ Pa⁻¹, suggesting hydrogen bonding .

- Thermodynamic modeling : Use Redlich-Kister equations to quantify interaction parameters for solvent optimization .

Basic: What is its role in medicinal chemistry research?

Answer:

- Intermediate : Serves as a precursor for fluorinated indole derivatives with potential antimicrobial or kinase-inhibitory activity.

- Functionalization : The ketone group enables Schiff base formation or Grignard reactions to introduce pharmacophores .

Advanced: How can computational modeling predict its reactivity in drug design?

Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular docking : Simulate binding affinity with target proteins (e.g., COX-2) using AutoDock Vina.

- Retrosynthesis tools : AI-driven platforms (e.g., Synthia) propose novel routes based on Reaxys databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.